molecular formula C7H5ClO3 B008575 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride CAS No. 100005-41-2

2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride

Cat. No. B008575
M. Wt: 172.56 g/mol
InChI Key: LJDDDFAVBMCECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride, also known as MFAOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MFAOC is a derivative of furan, which is a heterocyclic organic compound widely used in the synthesis of various chemicals. MFAOC is a versatile compound that can be used in the synthesis of various bioactive molecules, pharmaceuticals, and agrochemicals.

Scientific Research Applications

2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride has been extensively studied for its potential applications in various fields. It has been used in the synthesis of various bioactive molecules, including antimicrobial agents, antifungal agents, and anticancer agents. 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, analgesics, and antihypertensive agents. In addition, 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride has been used in the synthesis of agrochemicals, including herbicides, insecticides, and fungicides.

Mechanism Of Action

The mechanism of action of 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride is not well understood. However, it is believed that 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride acts as a reactive intermediate in the synthesis of various bioactive molecules and pharmaceuticals. 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride is a versatile compound that can undergo various reactions, including nucleophilic substitution, acylation, and condensation reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride are not well studied. However, it is believed that 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride can interact with various enzymes and receptors in the body, leading to the synthesis of bioactive molecules and pharmaceuticals. 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride may also have toxic effects on the body, and its toxicity needs to be studied further.

Advantages And Limitations For Lab Experiments

2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride has several advantages for lab experiments. It is a versatile compound that can be used in the synthesis of various bioactive molecules and pharmaceuticals. It is also relatively easy to synthesize and purify. However, 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride has some limitations for lab experiments. It is a reactive compound that requires careful handling, and its toxicity needs to be studied further.

Future Directions

There are several future directions for the study of 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride. First, the mechanism of action of 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride needs to be studied further. Second, the biochemical and physiological effects of 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride need to be studied in more detail. Third, the toxicity of 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride needs to be studied further. Fourth, 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride can be used in the synthesis of various bioactive molecules and pharmaceuticals, and its potential applications in these fields need to be explored further. Fifth, the synthesis of 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride can be optimized to improve its yield and purity. Sixth, new derivatives of 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride can be synthesized and studied for their potential applications in various fields.

Synthesis Methods

2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride can be synthesized by the reaction of 5-methylfuran-2-carboxylic acid with thionyl chloride. The reaction takes place at room temperature and produces 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride as a colorless liquid. The purity of 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride can be improved by recrystallization from ethanol.

properties

CAS RN

100005-41-2

Product Name

2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)-2-oxoacetyl chloride

InChI

InChI=1S/C7H5ClO3/c1-4-2-3-5(11-4)6(9)7(8)10/h2-3H,1H3

InChI Key

LJDDDFAVBMCECN-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)C(=O)Cl

Canonical SMILES

CC1=CC=C(O1)C(=O)C(=O)Cl

synonyms

2-Furanacetyl chloride, 5-methyl-alpha-oxo- (9CI)

Origin of Product

United States

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